4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
Description
Properties
Molecular Formula |
C20H22ClN5O4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-amino-N-[2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H22ClN5O4/c1-28-17-10-13(6-7-16(17)29-12-14-4-2-3-5-15(14)21)11-23-8-9-24-20(27)18-19(22)26-30-25-18/h2-7,10,23H,8-9,11-12H2,1H3,(H2,22,26)(H,24,27) |
InChI Key |
FJIZDESKFZLJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Precursors
The 1,2,5-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, reacting 3-cyano-4-aminocarboxamide with hydroxylamine generates an amidoxime intermediate, which undergoes intramolecular cyclodehydration under acidic conditions to form the oxadiazole ring.
Procedure :
- Dissolve 3-cyano-4-aminocarboxamide (1.0 equiv) in ethanol.
- Add hydroxylamine hydrochloride (1.2 equiv) and heat at 80°C for 6 hours.
- Acidify with HCl (1M) to pH 3–4 to induce cyclization.
- Isolate the product via filtration or extraction.
Optimization :
Alternative Route: Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo 1,3-dipolar cycloaddition with nitriles to form 1,2,5-oxadiazoles. This method, though less common, avoids harsh dehydration conditions.
Example :
$$
\text{R-C≡N} + \text{R'-C≡N-O} \xrightarrow{\text{PtCl}_4} \text{R-C=N-O-C≡N-R'} \rightarrow \text{1,2,5-oxadiazole}
$$
Challenges :
- Competing dimerization of nitrile oxides into furoxans.
- Low yields due to poor solubility of reactants.
Synthesis of the Benzyloxy-Methoxybenzyl-Ethylenediamine Side Chain
Preparation of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Williamson Ether Synthesis :
Reductive Amination :
Coupling to Ethylenediamine
- Amide Bond Formation :
Final Assembly and Functionalization
Coupling of Oxadiazole Core and Side Chain
Deprotection and Amination
- If protected intermediates (e.g., tert-butoxycarbonyl groups) are used, deprotect with TFA/DCM (1:1) at 0°C.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 215–217°C (decomposition).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Solubility Issues :
- Regioselectivity :
- Byproduct Mitigation :
- Employ slow reagent addition (e.g., UHP over 2 hours) to suppress diacyl hydrazide formation.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its structural components:
-
Amide group : Participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Amino groups : Can undergo alkylation, acylation, or nucleophilic substitution reactions.
-
Oxadiazole ring : A five-membered heterocycle with nitrogen and oxygen atoms, which may engage in cycloaddition reactions or act as a leaving group under specific conditions.
-
Chlorobenzyl ether moiety : Sensitive to nucleophilic attack, particularly under basic conditions, leading to cleavage of the ether bond .
Data Table: Functional Groups and Associated Reactions
| Functional Group | Reaction Type | Products/Intermediates |
|---|---|---|
| Amide (-CONH₂) | Hydrolysis | Carboxylic acid + amine |
| Primary amino (-NH₂) | Alkylation/Acylation | N-alkylated/N-acylated derivatives |
| Secondary amino (-NH-) | Nucleophilic substitution | Substituted amines |
| Oxadiazole ring | Cycloaddition | Adducts via dipolar cycloaddition |
| Chlorobenzyl ether | Ether cleavage | Phenolic derivatives + chlorobenzyl alcohol |
Hydrolysis of the Amide Group
The amide group (-CONH₂) hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield:
-
Carboxylic acid (under acidic conditions):
-
Carboxylate salt (under basic conditions):
Nucleophilic Substitution at the Chlorobenzyl Ether
The ether oxygen undergoes nucleophilic attack by strong bases (e.g., Grignard reagents), leading to cleavage:
Cycloaddition of the Oxadiazole Ring
The oxadiazole ring may participate in dipolar cycloaddition with dipolarophiles (e.g., alkenes), forming fused heterocyclic products:
Research Challenges
-
Limited experimental data on reaction conditions (e.g., catalysts, solvents) for synthetic steps.
-
No reported studies on in vivo/in vitro stability or degradation pathways in biological systems.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The percent growth inhibition (PGI) values for related compounds have been reported to reach as high as 86% against specific cancer types .
Antidiabetic Activity
Beyond anticancer effects, compounds similar to 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide have also been investigated for their antidiabetic properties. In vivo studies using models like Drosophila melanogaster have shown that these compounds can significantly lower glucose levels, indicating potential for managing diabetes .
Antimicrobial Effects
The oxadiazole derivatives have been noted for their antimicrobial properties as well. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Case Studies and Research Findings
- Anticancer Efficacy : In a study assessing various oxadiazole derivatives, one compound demonstrated a PGI of 86.61% against SNB-19 glioblastoma cells. This underscores the potential of oxadiazole-based compounds in targeted cancer therapies .
- Antidiabetic Research : A related study indicated that certain oxadiazole derivatives significantly reduced glucose levels in diabetic models, showcasing their dual role in treating metabolic disorders alongside cancer .
- Antimicrobial Studies : Another research effort highlighted the synthesis of oxadiazole derivatives that displayed potent antibacterial activity against common pathogens, suggesting their utility in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Compound A : 4-amino-N-{2-[(3-phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Formula : C₁₄H₁₅N₅O₂ (MW: 285.31)
- Key Features : Replaces the chlorobenzyl-methoxybenzyl group with a phenylpropynyl substituent.
Compound B : 4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Formula : C₂₃H₂₂ClN₃O₄ (MW: 440.89)
- Key Features: Substitutes the ethylaminoethyl spacer with a diethoxyphenyl-oxadiazole core.
- Implications : The diethoxy groups increase lipophilicity (logP) compared to the methoxy and chloro substituents in the target compound, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Compound C : 4-amino-N-[2-[[(3-chlorophenyl)methyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
- Key Features : Features a 3-chlorobenzyl group instead of the 2-chlorobenzyloxy-methoxybenzyl group.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 409.86 | 285.31 | 440.89 | ~350 (estimated) |
| logP (Predicted) | ~3.5 (highly lipophilic) | ~2.1 | ~4.0 | ~2.8 |
| Key Substituents | 2-Cl-benzyloxy, 3-OMe | Phenylpropynyl | 3,4-diethoxy | 3-Cl-benzyl |
| Solubility | Low (hydrophobic groups) | Moderate (linear chain) | Very low (high logP) | Moderate |
Biological Activity
4-amino-N-[2-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide (CAS No. 774554-61-9) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C20H22ClN5O4 with a molecular weight of approximately 431.87 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxicity with IC50 values in the micromolar range:
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways in a dose-dependent manner .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole compounds:
- Zhang et al. (2023) synthesized various oxadiazole derivatives and found that certain compounds exhibited superior inhibitory activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-amino-N-[...] | MCF-7 | 0.23 | |
| 4-amino-N-[...] | HCT116 | 0.11 | |
| 4-amino-N-[...] | PC-3 | 1.22 |
Additional Biological Activities
Beyond anticancer properties, oxadiazoles have shown potential in other areas:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
Methodological Answer: The synthesis of structurally similar benzothiazole carboxamides involves coupling activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux conditions in ethanol, yielding 37–70% depending on substituents . For the target compound, consider:
- Step 1: Activate the 1,2,5-oxadiazole-3-carboxylic acid moiety using thionyl chloride (SOCl₂) or coupling reagents like DCC/HOBt to form an intermediate acyl chloride or active ester .
- Step 2: React the activated intermediate with the ethylenediamine-linked benzylamine derivative (e.g., 4-[(2-chlorobenzyl)oxy]-3-methoxybenzylamine) in anhydrous ethanol at 70–80°C.
- Purity Control: Purify via flash chromatography (ethyl acetate/hexane gradients) and confirm purity (>95%) using HPLC and HRMS .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Identify key signals such as the oxadiazole NH₂ (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic protons from the 2-chlorobenzyl moiety (δ 7.3–7.5 ppm) .
- FTIR: Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
- HRMS: Validate the molecular ion peak (e.g., [M+H]+) with <2 ppm mass error .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility Screening: Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., 0.1% Tween-80) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization may enhance long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the oxadiazole ring and catalytic residues (e.g., ATP-binding pockets in kinases). Validate with free energy calculations (MM-GBSA) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability and ligand-protein binding kinetics .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?
Methodological Answer:
- Core Modifications: Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., 2,6-dichloro) to enhance hydrophobic interactions .
- Side Chain Optimization: Introduce polar groups (e.g., hydroxyl or carboxyl) on the ethylenediamine linker to improve solubility without compromising binding .
Q. What in vivo experimental designs are recommended to evaluate pharmacokinetics?
Methodological Answer:
Q. How can metabolite identification studies inform toxicity profiles?
Methodological Answer:
- Phase I Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify hydroxylated or N-dealkylated metabolites via UPLC-QTOF-MS .
- Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione (GSH) and detect adducts using neutral loss scanning (m/z 129) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
